molecular formula C33H31NO6 B13339149 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid

Cat. No.: B13339149
M. Wt: 537.6 g/mol
InChI Key: CJQMDBTUUZKCFA-LJAQVGFWSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the Boc-protected naphthyl group. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in the removal of protective groups, revealing the underlying functional groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The protective groups (Fmoc and Boc) are particularly useful in stepwise synthesis processes.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of biologically active peptides.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its complex structure and reactivity.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. This protection prevents unwanted side reactions and ensures the correct formation of peptide bonds. The compound’s reactivity is influenced by the presence of these protective groups, which can be selectively removed under specific conditions to reveal the functional groups needed for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxycarbonyl)propanoic acid: Similar structure but without the naphthyl group.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid lies in its combination of the Fmoc and Boc protective groups with a naphthyl group. This combination provides specific reactivity and stability, making it particularly useful in the synthesis of complex peptides and other organic molecules.

Properties

Molecular Formula

C33H31NO6

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxycarbonyl]naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C33H31NO6/c1-33(2,3)40-31(37)23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(35)36)34-32(38)39-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,34,38)(H,35,36)/t29-/m0/s1

InChI Key

CJQMDBTUUZKCFA-LJAQVGFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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